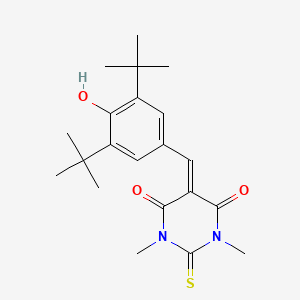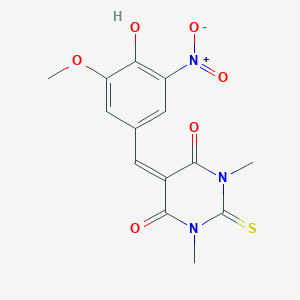![molecular formula C21H19N3O9S B3924165 dimethyl 5-[({4-[(2-furylmethyl)amino]-3-nitrophenyl}sulfonyl)amino]isophthalate](/img/structure/B3924165.png)
dimethyl 5-[({4-[(2-furylmethyl)amino]-3-nitrophenyl}sulfonyl)amino]isophthalate
Vue d'ensemble
Description
Dimethyl 5-[({4-[(2-furylmethyl)amino]-3-nitrophenyl}sulfonyl)amino]isophthalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DAF-FM, and it is a fluorescent probe that can be used to detect the presence of nitric oxide in biological samples. Nitric oxide is a key signaling molecule in many physiological processes, and the ability to measure its levels accurately is crucial for understanding its role in health and disease.
Mécanisme D'action
DAF-FM works by reacting with nitric oxide to form a fluorescent compound that can be detected using fluorescence microscopy or spectroscopy. The reaction between DAF-FM and nitric oxide is rapid and reversible, allowing for real-time measurement of nitric oxide levels in biological samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DAF-FM are related to its ability to detect nitric oxide levels in biological samples. Nitric oxide is a key signaling molecule that regulates many physiological processes, including vasodilation, neurotransmission, and immune function. The ability to measure nitric oxide levels accurately is crucial for understanding its role in health and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DAF-FM is its high sensitivity and specificity for nitric oxide detection. This compound is also easy to use and can be applied to a wide range of biological samples. However, DAF-FM has some limitations, including its potential for photobleaching and its sensitivity to environmental factors such as pH and temperature.
Orientations Futures
There are several future directions for research involving DAF-FM. One potential area of research is the development of new fluorescent probes that are more stable and less sensitive to environmental factors. Another area of research is the application of DAF-FM in clinical settings, where it could be used to monitor nitric oxide levels in patients with various diseases. Finally, DAF-FM could be used in combination with other imaging techniques to gain a better understanding of the role of nitric oxide in complex biological systems.
Applications De Recherche Scientifique
DAF-FM has been widely used in scientific research to study the role of nitric oxide in various biological processes. This compound has been used to measure nitric oxide levels in cells, tissues, and organs, and it has been used to study the effects of nitric oxide on cardiovascular function, immune function, and neuronal function. DAF-FM has also been used to investigate the role of nitric oxide in cancer development and progression.
Propriétés
IUPAC Name |
dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O9S/c1-31-20(25)13-8-14(21(26)32-2)10-15(9-13)23-34(29,30)17-5-6-18(19(11-17)24(27)28)22-12-16-4-3-7-33-16/h3-11,22-23H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPBYZALUJDYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3924084.png)
![3-(4-methoxyphenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3924098.png)
![7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B3924105.png)
![2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid](/img/structure/B3924114.png)
![N-{4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3924129.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B3924139.png)
![2-(4-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinyl)ethanol](/img/structure/B3924141.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine](/img/structure/B3924146.png)

![2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3924154.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3924157.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3924166.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3924172.png)